molecular formula C8H20N2O6S4 B1678617 Firibastat CAS No. 648927-86-0

Firibastat

Numéro de catalogue B1678617
Numéro CAS: 648927-86-0
Poids moléculaire: 368.5 g/mol
Clé InChI: HJPXZXVKLGEMGP-YUMQZZPRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Firibastat is a prodrug of two brain aminopeptidase A inhibitors, developed to treat resistant hypertension . It failed to show efficacy in a Phase III trial . It is the first member in the class of centrally acting agents to target the brain renin-angiotensin system .


Synthesis Analysis

Firibastat is a prodrug that is converted into two active (3S)-3-amino-4-sulfanyl-butane-1-sulfonic acid (EC33) molecules after crossing the blood–brain barrier .


Molecular Structure Analysis

Firibastat has a molecular formula of C8H20N2O6S4 and an average mass of 368.514 Da . It has two defined stereocentres .


Chemical Reactions Analysis

Firibastat is absorbed in the gastrointestinal tract with a small portion being converted to the active drug in the peripheral circulation .

Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Cardiology and Pharmacology .

Summary of the Application

Firibastat is a first-in-class brain aminopeptidase A inhibitor used in the management of hypertension, particularly in patients with resistant hypertension where optimal doses of three or more first-line antihypertensive drugs fail to sufficiently control blood pressure .

Methods of Application or Experimental Procedures

Firibastat is a prodrug that crosses the blood-brain barrier and is cleaved into two active EC33 molecules. EC33 inhibits the enzyme aminopeptidase A, which converts angiotensin II to angiotensin III .

Results or Outcomes

Preclinical studies have shown that firibastat is safe and effective at reducing blood pressure in various hypertensive animal models . Clinical trials have also been performed in humans, and no severe adverse effects related to firibastat treatment have been reported .

Treatment of Arterial Hypertension

Specific Scientific Field

This application is in the field of Cardiology .

Summary of the Application

Firibastat is used in the treatment of arterial hypertension. It affects the brain renin-angiotensin system by inhibiting aminopeptidase A .

Methods of Application or Experimental Procedures

Firibastat, when crossing the blood-brain barrier, is cleaved into two active EC33 molecules. EC33 inhibits the enzyme aminopeptidase A, which converts angiotensin II to angiotensin III .

Results or Outcomes

Clinical trials with firibastat have been performed in animals and humans. Results from studies show that firibastat is generally well tolerated and safe to use in hypertensive patients .

Safety And Hazards

Clinical trials have demonstrated the effectiveness and safety of Firibastat in mild hypertension as well as resistant hypertension . No severe adverse effects related to Firibastat treatment have been reported .

Orientations Futures

Firibastat represents a promising novel strategy for treating hypertension by blocking brain renin-angiotensin system activity . Further studies are needed to confirm the blood pressure effects of Firibastat in a larger population, for a longer period, and in a more diverse population .

Propriétés

IUPAC Name

(3S)-3-amino-4-[[(2S)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O6S4/c9-7(1-3-19(11,12)13)5-17-18-6-8(10)2-4-20(14,15)16/h7-8H,1-6,9-10H2,(H,11,12,13)(H,14,15,16)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPXZXVKLGEMGP-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)C(CSSCC(CCS(=O)(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CS(=O)(=O)O)[C@@H](CSSC[C@H](CCS(=O)(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Firibastat

CAS RN

648927-86-0
Record name Firibastat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0648927860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name QGC-001
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13107
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name aminobutane sulfonate disulfure
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FIRIBASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/638KY4573I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Firibastat
Reactant of Route 2
Reactant of Route 2
Firibastat
Reactant of Route 3
Reactant of Route 3
Firibastat
Reactant of Route 4
Reactant of Route 4
Firibastat
Reactant of Route 5
Reactant of Route 5
Firibastat
Reactant of Route 6
Reactant of Route 6
Firibastat

Citations

For This Compound
206
Citations
R Gupta, R Alcantara, T Popli, U Tariq, A Sood… - Current Problems in …, 2022 - Elsevier
… In this review article, we will discuss the biochemical pathway of firibastat and various trials assessing drug efficacy in animals and humans. This drug has the potential to curb the risk of …
Number of citations: 13 www.sciencedirect.com
KC Ferdinand, F Balavoine, B Besse, HR Black… - Circulation, 2019 - Am Heart Assoc
… Our results demonstrate the efficacy of firibastat in lowering BP in a high-risk diverse … to further investigate firibastat in subjects with difficult-to-treat or potentially resistant hypertension. …
Number of citations: 59 www.ahajournals.org
E Hansen, D Grimm, M Wehland - International Journal of Molecular …, 2022 - mdpi.com
… firibastat is generally well tolerated and safe to use in hypertensive patients. The aim of this review is to investigate the current knowledge about firibastat in … knowledge about firibastat in …
Number of citations: 7 www.mdpi.com
M Azizi, PY Courand, T Denolle, P Delsart… - Journal of …, 2019 - journals.lww.com
Objectives: We conducted a pilot multicenter double-blind randomized placebo-controlled crossover pharmacodynamic study to evaluate the blood pressure (BP) and the hormonal …
Number of citations: 30 journals.lww.com
SA Alomar, SA Alghabban, HA Alharbi… - Avicenna Journal of …, 2021 - thieme-connect.com
… With regard to pharmacokinetics, the peak plasma concentrations of firibastat and EC33 … of firibastat and EC33 were 1.5 and 3h, respectively. The urinary clearance of both firibastat and …
Number of citations: 6 www.thieme-connect.com
J Khosla, WS Aronow, WH Frishman - Cardiology in Review, 2022 - journals.lww.com
… or firibastat, was found to be effective in animal models and well-tolerated when used in healthy participants. Firibastat was found … Firibastat has the potential to be groundbreaking in the …
Number of citations: 3 journals.lww.com
SD Nesbitt - Current hypertension reports, 2021 - Springer
Purpose of Review The purpose of this review is to discuss the unique mechanism of firibastat, a new antihypertension medication. Hypertension continues to be a highly prevalent …
Number of citations: 1 link.springer.com
G Montalescot, JH Alexander, A Cequier-Fillat… - American Journal of …, 2023 - Springer
… 100 mg BID against ramipril could be tested only if superiority of firibastat 500 mg BID … of firibastat 500 mg BID against firibastat 100 mg BID could be tested only if superiority of firibastat …
Number of citations: 1 link.springer.com
R Hmazzou, Y Marc, A Flahault, R Gerbier… - Clinical …, 2021 - portlandpress.com
… resulting from APA inhibition by RB150/firibastat treatment, subsequently increasing Ang 1-… release induced by RB150/firibastat. RB150/firibastat treatment constitutes an interesting …
Number of citations: 7 portlandpress.com
S Boitard-Joanne, Y Marc, M Keck… - European Heart …, 2019 - academic.oup.com
P4473Brain renin-angiotensin system blockade with firibastat, an orally active, central acting aminopeptidase A inhibitor prodrug prevents cardiac dysfunction after myocardial infarction …
Number of citations: 2 academic.oup.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.